
6-溴烟酰醛
概述
描述
6-Bromonicotinaldehyde (6-BN) is an aldehyde compound with a chemical formula of C7H5BrO. It is a colorless to yellowish liquid with a characteristic aromatic odor. 6-BN is found naturally in certain essential oils, such as orange, lemon, and bergamot. It is also produced synthetically in the laboratory. 6-BN has a variety of applications in scientific research, including its use as a chemical reagent, a biochemical marker, and a fluorescent probe.
科学研究应用
天然产物生物碱的合成
6-溴烟酰醛是合成天然产物生物碱的关键中间体,如镰刀菌酸 (FA),它具有多种生物活性,包括除草剂、杀菌剂和杀虫剂特性 . 该化合物在合成 FA 中的用途突出了其在开发新型农业杀菌剂方面的潜力。
药物研究
在药理学研究中,6-溴烟酰醛用于合成具有潜在医疗应用的各种化合物。 它在 FA 全合成中的作用,FA 已显示出多种药理活性,突出了其在发现新药中的重要性 .
农业应用
该化合物在农业研究中起着重要作用,特别是在开发新型杀菌剂方面。 它在合成 FA 中的用途,FA 已显示出对植物病原真菌的抑制活性,可能导致新型杀菌剂的创造,以对抗作物病害 .
化学合成
6-溴烟酰醛是有机化学中宝贵的合成中间体。 它用于维蒂希反应和乌尔曼胺化等反应,这些反应对于构建各种工业应用的复杂分子至关重要 .
材料科学
作为一种生化试剂,6-溴烟酰醛用于材料科学研究,以开发具有特定有机性质的新材料。 它在有机合成中的作用使其成为创造新材料的多功能化合物 .
环境影响研究
虽然关于 6-溴烟酰醛环境影响的具体研究有限,但它在合成具有农业应用的化合物中的用途需要对其环境足迹进行研究。 了解其在环境中的行为和分解对于可持续实践至关重要 .
安全和危害
未来方向
作用机制
Target of Action
6-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a direct mode of action on biological targets.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical reactions depending on the specific compounds being synthesized .
Result of Action
As a biochemical reagent and intermediate in chemical synthesis, its primary role may be in facilitating the synthesis of other compounds .
Action Environment
It is known that it should be stored at 4°c under nitrogen, and in solvent, it can be stored at -80°c for 6 months or at -20°c for 1 month .
属性
IUPAC Name |
6-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472119 | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-06-4 | |
| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-formylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?
A1: 6-Bromonicotinaldehyde serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing 6-bromonicotinaldehyde, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

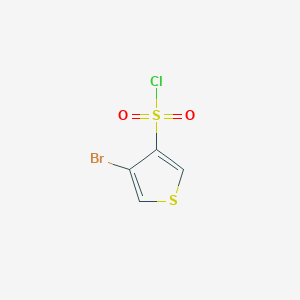
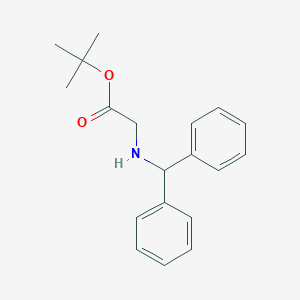
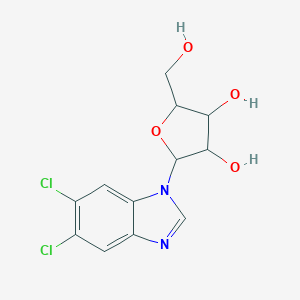
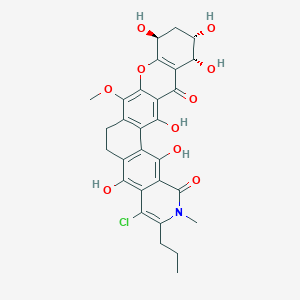
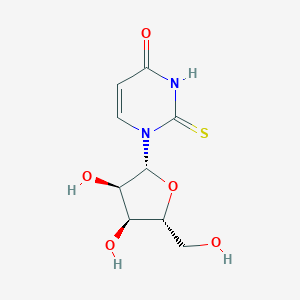
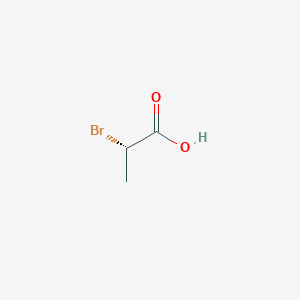
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
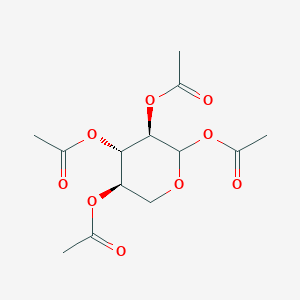
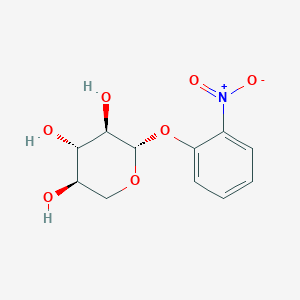

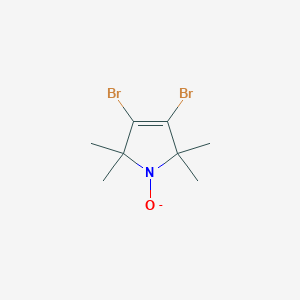
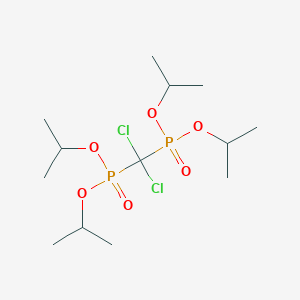
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
